molecular formula C9H9ClO3S B3032629 1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanone CAS No. 30866-60-5

1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanone

Cat. No. B3032629
CAS RN: 30866-60-5
M. Wt: 232.68 g/mol
InChI Key: KYFMGWNHBLQBQJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanone is a chemical compound that is part of the arylsulfonyl ketone family. This compound is characterized by the presence of a sulfonyl group (SO2) attached to a methyl group and a ketone functionality adjacent to it. The chlorophenyl moiety indicates the presence of a chlorine atom on the aromatic ring, which can influence the reactivity and electronic properties of the molecule.

Synthesis Analysis

The synthesis of related arylsulfonyl compounds has been explored in various studies. For instance, the formation of cyclopropylsulfones from 1-arylsulfonyl-2-chloromethylprop-2-enes has been reported, where the reaction does not proceed via the expected methylenecyclopropyl sulfones but rather through an addition–cyclisation sequence that results in 1-arylsulfonyl-2-methoxy-2-methylcyclopropanes . This suggests that the synthesis of 1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanone could potentially involve similar cyclisation strategies, albeit with different substrates and conditions tailored to the ketone functionality.

Molecular Structure Analysis

The molecular structure of 1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanone would include a planar chlorophenyl ring, a sulfonyl group, and a ketone group. The presence of these functional groups would influence the overall geometry and electronic distribution within the molecule. The chloro substituent is an electron-withdrawing group that would affect the electron density of the aromatic ring and potentially the reactivity of the ketone.

Chemical Reactions Analysis

While the provided data does not directly discuss the chemical reactions of 1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanone, it can be inferred from related compounds that the molecule could participate in various organic transformations. For example, the presence of the sulfonyl group could allow for reactions typical of sulfones, such as substitution or elimination. The ketone functionality could be involved in nucleophilic addition reactions or could be further modified through reduction or oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanone would be influenced by its molecular structure. The sulfonyl and ketone groups are polar, which would impact the compound's solubility in different solvents. The chlorine atom would contribute to the compound's density and boiling point. The exact properties would need to be determined experimentally, but they can be predicted based on the known behaviors of similar arylsulfonyl ketones.

properties

IUPAC Name

1-(2-chlorophenyl)-2-methylsulfonylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-14(12,13)6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFMGWNHBLQBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293709
Record name 1-(2-chlorophenyl)-2-(methylsulfonyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-2-(methylsulfonyl)ethanone

CAS RN

30866-60-5
Record name NSC91702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chlorophenyl)-2-(methylsulfonyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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